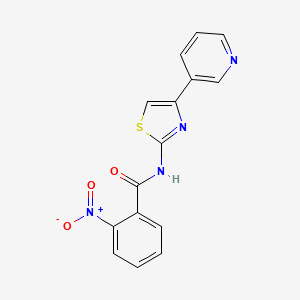

2-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

2-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4O3S/c20-14(11-5-1-2-6-13(11)19(21)22)18-15-17-12(9-23-15)10-4-3-7-16-8-10/h1-9H,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGJSGMNCHEOOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901330304 | |

| Record name | 2-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901330304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822674 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

477544-85-7 | |

| Record name | 2-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901330304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method starts with the nitration of benzamide to introduce the nitro group. This is followed by the formation of the thiazole ring through a cyclization reaction involving a pyridine derivative and a thiourea compound. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amine, which can then participate in further functionalization reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are frequently used to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings .

Scientific Research Applications

2-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development and biochemical studies.

Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence .

Mechanism of Action

The mechanism of action of 2-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group and thiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

2-nitro-N-(4-pyridin-3-yl)benzamide: Lacks the thiazole ring, which may result in different biological activity and chemical properties.

N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide:

2-nitrobenzamide: A simpler structure that lacks both the pyridine and thiazole rings, resulting in different chemical behavior .

Uniqueness

The presence of both the nitro group and the thiazole ring in 2-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide provides a unique combination of electronic and steric properties. This makes it a versatile compound for various applications, particularly in the development of new materials and pharmaceuticals .

Biological Activity

2-Nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide is a complex organic compound characterized by its unique structural features, including a nitro group and a thiazole ring. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in cancer treatment and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 326.33 g/mol. The compound's structure allows it to interact with various biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. The nitro group can participate in hydrogen bonding and π-π interactions with biological macromolecules, which may modulate the activity of target proteins. This interaction leads to various biological effects, including anti-cancer and antimicrobial activities.

Anticancer Activity

Research indicates that this compound exhibits significant anti-proliferative effects against various cancer cell lines. In studies involving breast cancer cells (e.g., MCF-7 and SK-BR-3), the compound demonstrated potent inhibition of cell growth, particularly against SK-BR-3 cells, which are known to express high levels of HER-2 . The compound's mechanism involves targeting key proteins in the EGFR/HER-2 signaling pathways, leading to reduced kinase activity and subsequent cell death.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been evaluated against several bacterial strains, demonstrating effectiveness comparable to standard antibiotics. The presence of the thiazole ring enhances its interaction with bacterial enzymes, contributing to its ability to inhibit bacterial growth .

Data Summary

Case Studies

- Breast Cancer Treatment : In a study focusing on breast cancer treatment, derivatives of benzamide similar to this compound were synthesized and evaluated for their ability to inhibit EGFR and HER-2. Results indicated that these compounds could effectively reduce tumor cell viability while sparing healthy cells .

- Antimicrobial Efficacy : Another study assessed the antimicrobial properties of thiazole derivatives against various pathogens. The results highlighted that compounds with similar structural motifs exhibited lower MIC values against Staphylococcus aureus compared to standard treatments, suggesting a potential role in developing new antibacterial agents .

Q & A

Q. What are the optimized synthetic routes for 2-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves a multi-step approach:

Nitro-Benzoyl Chloride Preparation : React 2-nitrobenzoic acid with thionyl chloride (SOCl₂) to generate the acid chloride.

Thiazole-Amine Coupling : Use the Schotten-Baumann method, where the acid chloride reacts with 4-pyridin-3-yl-1,3-thiazol-2-amine in dichloromethane (DCM) under basic conditions (e.g., triethylamine) at 0–5°C to prevent side reactions .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product, with yields optimized to 80–90% by controlling stoichiometry and reaction time .

Quality Control : Monitor intermediates via thin-layer chromatography (TLC) and confirm final structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are recommended for structural characterization of this compound, particularly regarding its nitro and thiazole functionalities?

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry using SHELXL (via SHELX suite) for refinement. Hydrogen-bonding networks (e.g., N–H···O) can be analyzed to understand intermolecular interactions .

- Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for pyridine and thiazole) and nitro-group electronic effects on adjacent protons .

- IR Spectroscopy : Detect nitro-group stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight via HRMS (e.g., ESI-TOF) .

Q. How does the three-dimensional conformation influence intermolecular interactions in crystalline states?

The nitro group and thiazole ring create planar and non-planar regions, affecting packing:

- Dihedral angles between the benzamide and thiazole rings (e.g., ~70° in analogous structures) influence crystal symmetry .

- N–H···O hydrogen bonds form infinite chains along the [100] axis, while weak C–H···O interactions stabilize layers. These features are critical for predicting solubility and stability .

Advanced Research Questions

Q. What methodologies resolve contradictions between in vitro and in vivo biological activity data?

- Binding Affinity Validation : Use surface plasmon resonance (SPR) to measure real-time interactions with targets (e.g., enzymes) and isothermal titration calorimetry (ITC) to quantify thermodynamic parameters .

- Mutational Analysis : Modify suspected binding residues (e.g., catalytic sites) in target proteins to confirm mechanistic hypotheses .

- Solubility Adjustments : Address bioavailability issues by testing salt forms (e.g., ethanolamine salts) or co-crystallization strategies .

Q. How can computational modeling predict binding interactions with enzymatic targets?

- Molecular Docking : Use AutoDock Vina with SMILES/InChI inputs (derived from structural analogs ) to predict binding poses in active sites.

- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability (e.g., root-mean-square deviation <2 Å). Focus on nitro-group interactions with catalytic residues .

Q. What strategies address polymorphism during formulation studies?

Q. How should metabolic stability in hepatic microsomal assays be investigated?

- Assay Design : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Quantify parent compound depletion via LC-MS/MS over 60 minutes .

- CYP Inhibition Studies : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.